Aqueous Solubility vs. Unsubstituted Indole
N,1-Diphenyl-1H-indol-4-amine exhibits calculated aqueous solubility of 3.1e-3 g/L at 25 °C, representing an approximately 7.7-fold reduction in water solubility compared to unsubstituted indole (calculated ~2.4e-2 g/L at 25 °C) [1]. This decreased aqueous solubility directly impacts its partitioning behavior in biphasic reaction systems and its suitability for aqueous biological labeling applications relative to less hydrophobic indole derivatives.
| Evidence Dimension | Aqueous solubility (25 °C) |
|---|---|
| Target Compound Data | 3.1e-3 g/L (calculated) |
| Comparator Or Baseline | Unsubstituted indole: 2.4e-2 g/L (calculated) |
| Quantified Difference | 7.7-fold lower aqueous solubility for target compound |
| Conditions | Calculated via Advanced Chemistry Development (ACD/Labs) software V11.02 |
Why This Matters
This quantifies the compound's hydrophobicity relative to the parent indole scaffold, informing solvent selection for reactions and clarifying its limitations in purely aqueous biological labeling protocols.
- [1] PubChem. (n.d.). Indole (Compound Summary). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Indole View Source
